molecular formula C7H5I3O2 B13952465 Resorcinol, 5-methyl-2,4,6-triiodo- CAS No. 52273-49-1

Resorcinol, 5-methyl-2,4,6-triiodo-

Cat. No.: B13952465
CAS No.: 52273-49-1
M. Wt: 501.83 g/mol
InChI Key: NFGIAMLWNIWOLG-UHFFFAOYSA-N
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Description

Resorcinol, 5-methyl-2,4,6-triiodo- is a derivative of resorcinol, a dihydroxybenzene compound This specific derivative is characterized by the presence of three iodine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resorcinol, 5-methyl-2,4,6-triiodo- typically involves the iodination of resorcinol derivatives. One common method includes the reaction of resorcinol with iodine and an oxidizing agent under acidic conditions. For instance, the iodination can be carried out using iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Resorcinol, 5-methyl-2,4,6-triiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce less iodinated resorcinol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Resorcinol, 5-methyl-2,4,6-triiodo- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its use in diagnostic imaging, particularly in X-ray contrast agents due to its high iodine content.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of Resorcinol, 5-methyl-2,4,6-triiodo- involves its interaction with various molecular targets and pathways. The compound’s high iodine content allows it to interfere with biological processes, such as enzyme activity and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Resorcinol: The parent compound, lacking the iodine and methyl groups.

    2,4,6-Triiodoresorcinol: Similar structure but without the methyl group.

    5-Methylresorcinol: Contains the methyl group but lacks the iodine atoms.

Uniqueness

Resorcinol, 5-methyl-2,4,6-triiodo- is unique due to its specific combination of iodine and methyl groups, which confer distinct chemical and biological properties. The presence of iodine atoms enhances its potential as a diagnostic agent in medical imaging, while the methyl group can influence its reactivity and interactions with other molecules .

Properties

CAS No.

52273-49-1

Molecular Formula

C7H5I3O2

Molecular Weight

501.83 g/mol

IUPAC Name

2,4,6-triiodo-5-methylbenzene-1,3-diol

InChI

InChI=1S/C7H5I3O2/c1-2-3(8)6(11)5(10)7(12)4(2)9/h11-12H,1H3

InChI Key

NFGIAMLWNIWOLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1I)O)I)O)I

Origin of Product

United States

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